![molecular formula C16H14O2S B106617 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid CAS No. 21607-71-6](/img/structure/B106617.png)
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid, also known as DBA, is a benzothiepin derivative that has been studied for its potential use in scientific research. DBA is a heterocyclic compound that contains both a benzene ring and a thiophene ring. The chemical structure of DBA makes it an interesting subject for research, as it has the potential to affect various physiological and biochemical processes.
Mechanism Of Action
The mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is not fully understood. However, it is thought to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors. This activation can lead to changes in the levels of neurotransmitters in the brain, which can affect various physiological processes.
Biochemical And Physiological Effects
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to have various biochemical and physiological effects. In addition to its potential as a dopamine receptor agonist, 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid in lab experiments is its potential as a dopamine receptor agonist. This could make it a useful tool for studying the role of dopamine in various physiological processes. However, the complex synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects could limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. One area of research could focus on its potential as a treatment for neurological disorders such as Parkinson's disease. Another area of research could focus on its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid and its potential for off-target effects.
Synthesis Methods
The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid involves multiple steps, including the formation of a key intermediate known as 6,11-dihydrobenzo[c][1]benzothiepin-11-one. This intermediate is then reacted with acetic acid to produce 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid. The synthesis of 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been studied for its potential use in scientific research. One area of research that has focused on 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid is its potential as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a role in many physiological processes, including movement, motivation, and reward. 2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid has been shown to activate dopamine receptors, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
properties
CAS RN |
21607-71-6 |
|---|---|
Product Name |
2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)9-14-12-6-2-1-5-11(12)10-19-15-8-4-3-7-13(14)15/h1-8,14H,9-10H2,(H,17,18) |
InChI Key |
MYBCZRPHNGTXMY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



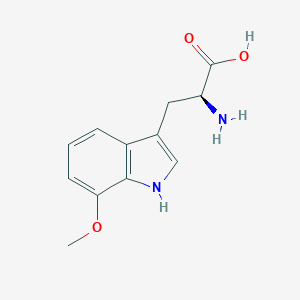
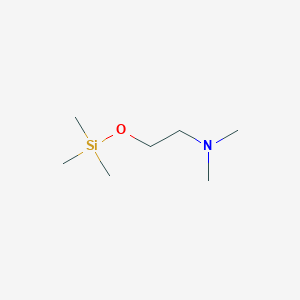
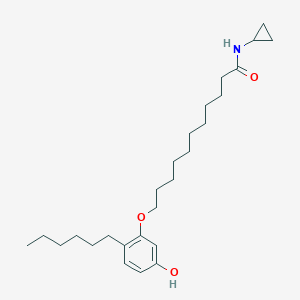
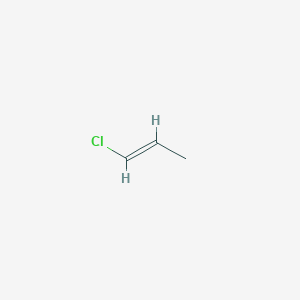
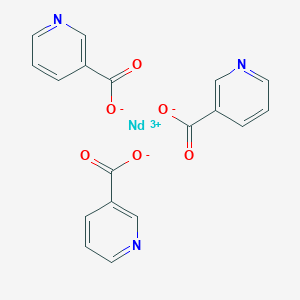
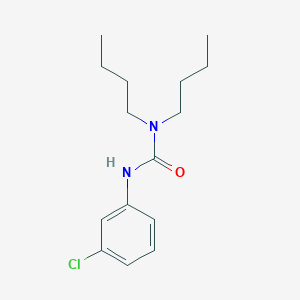
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
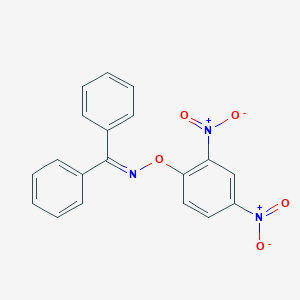
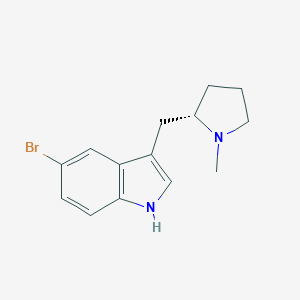


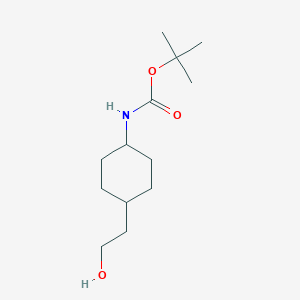
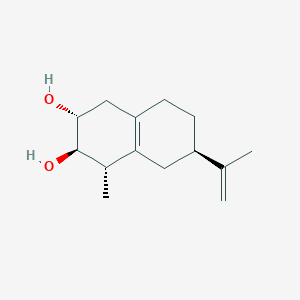
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)